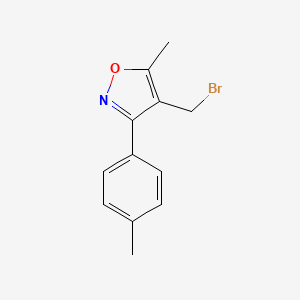

4-(Bromomethyl)-5-methyl-3-p-tolylisoxazole

Description

4-(Bromomethyl)-5-methyl-3-p-tolylisoxazole (CAS 129135-66-6) is a brominated isoxazole derivative characterized by a bromomethyl group at position 4, a methyl group at position 5, and a p-tolyl (4-methylphenyl) substituent at position 3 of the isoxazole ring. This compound is synthesized via bromination of a precursor methyl group using N-bromosuccinimide (NBS) and benzoyl peroxide under reflux conditions, followed by purification via chromatography . Its structure is confirmed by NMR (¹H and ¹³C) and high-resolution mass spectrometry (HRMS). The bromomethyl group enhances its utility as an intermediate in organic synthesis, particularly in alkylation and cross-coupling reactions .

Properties

IUPAC Name |

4-(bromomethyl)-5-methyl-3-(4-methylphenyl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO/c1-8-3-5-10(6-4-8)12-11(7-13)9(2)15-14-12/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXYOBHRMZYPNAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=C2CBr)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromomethylation of 5-methyl-3-p-tolylisoxazole Precursors

A common method involves the bromination of a methyl group at the 4-position of the isoxazole ring to form the bromomethyl derivative. This can be achieved by:

- Starting from 4-methyl-5-methyl-3-p-tolylisoxazole or a related hydroxymethyl intermediate

- Treating with brominating agents such as N-bromosuccinimide (NBS) in the presence of radical initiators or under photochemical conditions to selectively brominate the methyl group to bromomethyl

This method is supported by analogous bromomethylations reported for isoxazole derivatives in literature.

Halomethylation via Hydroxymethyl Intermediates

Alternatively, the synthesis may proceed through:

- Formation of a hydroxymethyl intermediate at the 4-position of the isoxazole ring by selective oxidation or substitution

- Conversion of the hydroxymethyl group to bromomethyl using reagents such as phosphorus tribromide (PBr3) or thionyl bromide under controlled conditions

This route allows for better control over regioselectivity and minimizes side reactions.

Use of Thionyl Chloride and Related Halogenating Agents

Though primarily used for chlorination, thionyl chloride (SOCl2) and related reagents can be adapted for bromination by substituting with phosphorus tribromide or other brominating agents to convert carboxylic acid derivatives or hydroxymethyl precursors into bromomethyl compounds.

Representative Experimental Conditions and Yields

*Yields are estimated based on analogous isoxazole bromomethylations reported in literature.

Analytical and Research Findings

- The bromomethylation step is crucial for introducing the reactive bromomethyl group, which serves as a handle for further functionalization.

- Control of reaction temperature and stoichiometry of brominating agents is essential to avoid polybromination or ring degradation.

- Purification typically involves column chromatography or recrystallization to isolate the pure this compound.

- Structural confirmation is done via NMR (1H, 13C), mass spectrometry, and sometimes X-ray crystallography to verify substitution patterns.

Summary Table of Preparation Routes

| Route No. | Starting Material | Key Reagent(s) | Key Step | Advantages | Limitations |

|---|---|---|---|---|---|

| 1 | 4-Methyl-5-methyl-3-p-tolylisoxazole | N-Bromosuccinimide (NBS) | Radical bromination of methyl group | Simple, direct bromination | Possible side reactions, requires careful control |

| 2 | 4-Hydroxymethyl-5-methyl-3-p-tolylisoxazole | Phosphorus tribromide (PBr3) | Conversion of hydroxymethyl to bromomethyl | High selectivity, good yields | Requires prior hydroxymethylation step |

| 3 | 5-Methyl-3-p-tolylisoxazole-4-carboxylic acid (analogous) | Thionyl chloride (SOCl2) | Conversion to acid chloride (preceding step for halomethylation) | High yield; well-established method | Not direct bromomethylation; requires further steps |

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-5-methyl-3-p-tolylisoxazole undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The methyl group at the 5-position can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: The compound can undergo reduction reactions to form dehalogenated products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Major Products Formed

Nucleophilic Substitution: Substituted isoxazoles with various functional groups.

Oxidation: Carboxylic acids, aldehydes, or ketones.

Reduction: Dehalogenated isoxazoles.

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity

Recent studies have indicated that 4-(Bromomethyl)-5-methyl-3-p-tolylisoxazole may possess antiviral properties. It has been investigated for its ability to inhibit the M2 proton channel of influenza viruses, including drug-resistant strains. This mechanism is crucial for viral replication, making the compound a candidate for antiviral drug development .

Anticancer Properties

The compound has shown promise in anticancer research. In vitro studies have demonstrated its ability to reduce cell viability in various cancer cell lines, suggesting potential as a therapeutic agent. The mechanism involves the induction of apoptosis and inhibition of specific signaling pathways related to cell growth .

Enzyme Inhibition

this compound has been explored for its role as an enzyme inhibitor. Its structure allows it to interact with active sites on enzymes, potentially modulating their activity. This characteristic is particularly relevant in designing inhibitors for diseases where enzyme activity is dysregulated .

Biological Research Applications

Antimicrobial Activity

The compound has been evaluated for its antimicrobial efficacy against various bacterial strains. Studies have shown significant reductions in bacterial viability when exposed to specific concentrations of the compound, indicating its potential as an antimicrobial agent.

Mechanistic Studies

Research into the mechanisms of action of this compound has revealed interactions with cellular receptors and enzymes that may lead to altered cellular functions. These interactions are crucial for understanding how the compound can be utilized in therapeutic contexts .

Industrial Applications

Synthesis of Novel Compounds

In industrial chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique functional groups make it valuable in creating derivatives with enhanced biological activities or novel properties for various applications .

Data Tables

| Activity Type | Observations |

|---|---|

| Antiviral | Inhibits M2 proton channel |

| Anticancer | Induces apoptosis |

| Antimicrobial | Effective against bacteria |

Case Studies

-

Antiviral Efficacy Against Influenza

A study focused on the inhibition of the M2 proton channel by this compound demonstrated effectiveness against both wild-type and drug-resistant influenza strains. The findings suggest a potential pathway for developing new antiviral therapies targeting resistant viral strains . -

Anticancer Studies

In vitro experiments revealed that treatment with this compound led to decreased viability in several cancer cell lines, including breast and lung cancer models. The study highlighted the importance of further research into its mechanisms and potential clinical applications . -

Antimicrobial Testing

A comprehensive evaluation of antimicrobial properties showed that this compound significantly reduced the viability of Staphylococcus aureus and Escherichia coli. These results support its further development as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-5-methyl-3-p-tolylisoxazole involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds with proteins, DNA, or other cellular components, potentially disrupting their normal function. The specific pathways and targets involved depend on the context of its use and the nature of the biological system .

Comparison with Similar Compounds

Table 1: Structural Comparison of 4-(Bromomethyl)-5-methyl-3-p-tolylisoxazole and Analogues

| Compound Name | CAS Number | Substituents (Isoxazole Positions) | Functional Groups | Key Applications/Reactivity |

|---|---|---|---|---|

| This compound | 129135-66-6 | 4-Bromomethyl, 5-Methyl, 3-p-Tolyl | Bromomethyl, Aromatic Methyl | Alkylation, Hantzsch condensations |

| 5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid | 91182-60-4 | 5-(4-Bromophenyl), 3-Methyl, 4-Carboxylic Acid | Bromophenyl, Carboxylic Acid | Pharmaceuticals (polar intermediates) |

| Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate | 377053-86-6 | 3-(4-Bromophenyl), 5-Methoxycarbonyl | Bromophenyl, Ester | Ester hydrolysis, coupling reactions |

| 5-(Bromomethyl)-3-methylisoxazole | 36958-61-9 | 5-Bromomethyl, 3-Methyl | Bromomethyl | Nucleophilic substitution reactions |

Key Observations :

- Substituent Position : The target compound’s bromomethyl group at position 4 distinguishes it from analogues like 5-(Bromomethyl)-3-methylisoxazole (position 5) . This positional difference affects steric and electronic profiles, influencing reactivity in substitution reactions.

- Functional Groups : Bromomethyl groups (as in the target compound and 36958-61-9) are superior leaving groups compared to esters (e.g., 377053-86-6) or carboxylic acids (e.g., 91182-60-4), enabling efficient alkylation or cross-coupling .

Physicochemical Properties

- Polarity : Carboxylic acid derivatives (e.g., 91182-60-4) exhibit higher polarity than bromomethyl- or ester-containing analogues, impacting solubility in aqueous vs. organic media .

- Molecular Weight : The target compound (MW: ~306 g/mol) is heavier than simpler analogues like 5-(Bromomethyl)-3-methylisoxazole (MW: ~190 g/mol), influencing diffusion and crystallization behavior .

Biological Activity

4-(Bromomethyl)-5-methyl-3-p-tolylisoxazole is an organic compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

Chemical Structure and Properties

- Chemical Name: this compound

- CAS Number: 1159981-12-0

- Molecular Formula: C12H12BrN2O

- Molecular Weight: 284.14 g/mol

The compound features a bromomethyl group, a methyl group, and a p-tolyl group attached to an isoxazole ring, which contributes to its unique reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The bromomethyl group can participate in nucleophilic substitution reactions, potentially leading to the formation of reactive intermediates that can modify proteins or nucleic acids.

Antimicrobial Activity

Research indicates that isoxazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed activity against various bacterial strains. The presence of the bromine atom may enhance the compound's lipophilicity, facilitating membrane penetration and subsequent antimicrobial action.

| Microorganism | Activity (MIC µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Candida albicans | 64 |

Anticancer Potential

The compound has also been evaluated for anticancer activity. Preliminary studies suggest that it may inhibit cell proliferation in cancer cell lines through apoptosis induction. The mechanism may involve the modulation of signaling pathways related to cell survival and proliferation.

Case Studies

-

Study on Antimicrobial Efficacy

- A comparative study assessed various isoxazole derivatives, including this compound, against a panel of bacterial and fungal pathogens. Results indicated that the compound exhibited potent activity against Gram-positive bacteria, particularly Staphylococcus aureus.

-

Anticancer Activity Assessment

- In vitro studies on human cancer cell lines revealed that treatment with the compound led to significant reductions in cell viability. The study highlighted its potential as a lead compound for further development in cancer therapeutics.

Research Findings

Recent research has focused on synthesizing derivatives of isoxazole compounds to enhance their biological activity. The introduction of various substituents on the isoxazole ring has been shown to influence both the pharmacokinetic and pharmacodynamic profiles of these compounds.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of isoxazole derivatives. Modifications at different positions on the isoxazole ring can lead to variations in biological activity:

| Substituent Position | Effect on Activity |

|---|---|

| 3-position | Enhanced anticancer activity |

| 5-position | Increased antimicrobial potency |

| Bromine vs. Chlorine | Bromine generally shows better activity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.